

Heptelidic Acid: A Potent Tool for Glycolysis Inhibition Research

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Compound of Interest		
Compound Name:	Heptelidic acid	
Cat. No.:	B1673122	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

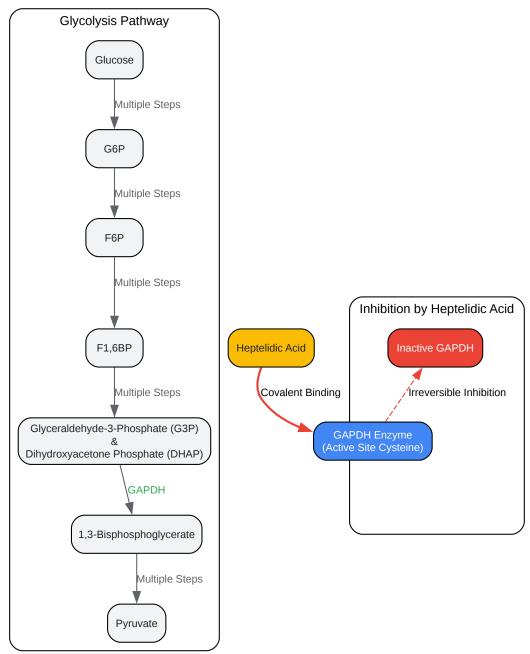
Heptelidic acid, also known as koningic acid, is a sesquiterpene lactone that has emerged as a valuable research tool for studying cellular metabolism, particularly glycolysis.[1][2] It is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[3][4][5] By covalently binding to a cysteine residue in the active site of GAPDH, heptelidic acid effectively blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a halt in glycolysis and subsequent depletion of cellular ATP.[2][6] This targeted inhibition makes heptelidic acid an excellent probe for investigating the roles of glycolysis in various physiological and pathological processes, especially in cancer biology, where many tumor cells exhibit a high dependence on glycolysis for energy production (the Warburg effect).[7] These application notes provide detailed protocols for utilizing heptelidic acid as a tool for glycolysis inhibition research.

Mechanism of Action

Heptelidic acid exerts its inhibitory effect through the covalent modification of the catalytic cysteine residue (Cys152) in the active site of GAPDH.[2][8] This irreversible binding prevents the substrate, glyceraldehyde-3-phosphate, from accessing the active site, thereby inhibiting the enzyme's function and disrupting the glycolytic flux.[2][9][10]



Mechanism of Heptelidic Acid Action



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Mechanism of Heptelidic Acid Inhibition of GAPDH.



Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of **heptelidic acid**.

Table 1: Inhibitory Potency of Heptelidic Acid Against GAPDH

Parameter	Value	Organism/Enzyme Source	Reference
Ki	0.06 ± 0.003 μM	Human GAPDH	[8]
αKi (uncompetitive with NAD+)	0.70 ± 0.02 μM	Human GAPDH	[8]
KI	40 μΜ	Human GAPDH	[2][4]
kinact	0.29 ± 0.02 min-1	Human GAPDH	[2]
kinact/KI	120 ± 10 M-1s-1	Human GAPDH	[2]

Table 2: Cytotoxicity (IC50) of Heptelidic Acid in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50	Reference
JM1	B-Cell Acute Lymphoblastic Leukemia	169 ng/mL	[1]
Reh	B-Cell Acute Lymphoblastic Leukemia	126.5 ng/mL	[1]
PDX s90	B-Cell Acute Lymphoblastic Leukemia	66.6 ng/mL	[1]
PDX s96	B-Cell Acute Lymphoblastic Leukemia	89.9 ng/mL	[1]
PDX s98	B-Cell Acute Lymphoblastic Leukemia	275.6 ng/mL	[1]
A-375	Melanoma	1.26 μM (24h), 1.34 μM (72h)	[3]
A549	Lung Cancer	0.458 μM (72h), 0.99 μM (72h)	[3]
HEK293T (expressing T. koningii KAr- GAPDH)	Embryonic Kidney	5 μΜ	[3]
U937 (caspase-3 induction)	Leukemia	40 μΜ	[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of **heptelidic acid** are provided below.



Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods and is suitable for determining the cytotoxic effects of **heptelidic acid** on adherent cell lines.[11][12][13][14][15]

Materials:

- Heptelidic acid (stock solution in DMSO)
- 96-well microtiter plates
- Complete cell culture medium
- Trichloroacetic acid (TCA), 10% (w/v) in water, cold
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
- Acetic acid, 1% (v/v) in water
- Tris base solution, 10 mM, pH 10.5
- Microplate reader (510 nm absorbance)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of heptelidic acid in complete medium. Add 100 μL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Cell Fixation: Gently aspirate the medium. Add 100 μ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

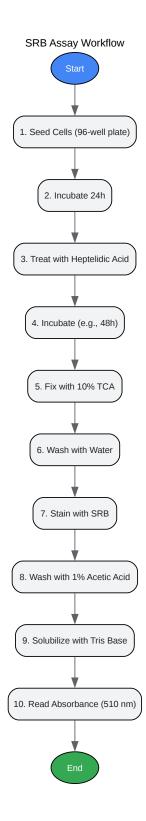
Methodological & Application





- Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and air-dry completely.
- Staining: Add 50 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
 Air-dry the plates completely.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
 percentage of viability against the log of heptelidic acid concentration to determine the IC50
 value.







Seahorse XF Glycolysis Stress Test Workflow 1. Seed Cells in XF Plate 2. Pre-treat with Heptelidic Acid (optional) 3. Prepare Assay Plate with XF Medium 4. Hydrate Sensor Cartridge 5. Load Injection Ports (Glucose, Oligomycin, 2-DG) 6. Run Seahorse XF Assay 7. Analyze ECAR Data

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